molecular formula C13H17N3S B1490248 4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2097986-23-5

4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1490248
CAS No.: 2097986-23-5
M. Wt: 247.36 g/mol
InChI Key: QMMWRUZIVWQVFO-UHFFFAOYSA-N
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Description

4-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a piperidine derivative featuring a pyrazole ring substituted with a thiophen-2-yl group at the 3-position and a piperidine moiety at the 1-position via a methylene linker.

Properties

IUPAC Name

4-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-13(17-9-1)12-5-8-16(15-12)10-11-3-6-14-7-4-11/h1-2,5,8-9,11,14H,3-4,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMWRUZIVWQVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, leading to reduced inflammation in certain cell types. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells. These cellular effects highlight the potential of this compound in regulating various physiological processes.

Biological Activity

The compound 4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a derivative of piperidine and pyrazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C13H14N4S\text{C}_{13}\text{H}_{14}\text{N}_4\text{S}

This compound features a piperidine ring bonded to a thiophenyl-pyrazole moiety, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL , indicating potent antimicrobial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Activity
7b0.22Bactericidal
100.25Bactericidal

Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. Various studies have shown that compounds containing this structure can induce apoptosis in cancer cells. For instance, a derivative with a similar scaffold was noted to enhance apoptotic action by inhibiting anti-apoptotic proteins . The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Research on related pyrazole derivatives revealed significant inhibition of inflammatory markers, suggesting that the thiophene and pyrazole components may work synergistically to reduce inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antimicrobial Mechanisms : The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial functions.

Case Studies

Several case studies have provided insights into the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested against multiple bacterial strains, demonstrating robust activity with MIC values comparable to established antibiotics .
  • Anticancer Research : In vitro studies showed that certain derivatives led to significant cell death in human cancer cell lines, supporting their potential as anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, in anticancer research. These compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives have been linked to the modulation of apoptosis-related proteins, enhancing apoptotic processes in cancer cells .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that the incorporation of thiophene and pyrazole rings enhances the bioactivity of these compounds, making them effective against resistant strains of bacteria .

Organic Photovoltaics

The unique electronic properties of compounds containing thiophene and pyrazole units make them suitable candidates for organic photovoltaic applications. Their ability to absorb light and facilitate charge transport can be harnessed to develop more efficient solar cells . Studies have shown that incorporating such compounds into polymer matrices can improve the overall efficiency of organic solar cells.

Nonlinear Optical Materials

The nonlinear optical (NLO) properties of pyrazole derivatives have been explored for potential applications in photonic devices. The ability of these compounds to exhibit strong second-order NLO responses makes them suitable for applications in frequency doubling and optical switching technologies .

Pesticide Development

Compounds similar to this compound are being investigated for their potential as agrochemicals. Their structural features may allow them to act as effective pesticides or herbicides by interfering with the metabolic pathways of pests and weeds .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated enhanced apoptotic effects in human cancer cell lines through molecular docking simulations .
Study 2Antimicrobial PropertiesShowed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported .
Study 3Organic PhotovoltaicsAchieved an increase in power conversion efficiency by incorporating thiophene-pyrazole derivatives into active layers .

Comparison with Similar Compounds

Structural Features

The target compound’s distinct thiophene substituent differentiates it from other piperidine-pyrazole derivatives. Key analogs include:

Compound Name Substituent on Pyrazole Piperidine Modification Key Structural Notes Reference
4-[4-(3-Methyl-1,2-oxazol-5-yl)-1H-pyrazol-3-yl]piperidine 3-Methylisoxazole Unmodified piperidine Isoxazole enhances polarity
4-{3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine 3-(Trifluoromethyl)phenyl Unmodified piperidine CF₃ group improves metabolic stability
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride Trifluoromethyl Hydrochloride salt Increased solubility
Piperidine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl] Boronic ester (dioxaborolan) Unmodified piperidine Boron enables Suzuki coupling reactions
Target Compound Thiophen-2-yl Methylene-linked piperidine Thiophene offers π-π stacking potential -

Key Observations :

  • Thiophen-2-yl : The sulfur-containing heterocycle in the target compound may confer unique electronic and steric properties compared to phenyl or isoxazole groups. Thiophene’s electron-rich nature could enhance binding to aromatic residues in biological targets .
  • Trifluoromethyl (CF₃) : Analogs with CF₃ substituents (e.g., ) exhibit improved metabolic stability and lipophilicity, critical for CNS penetration.
  • Boronic Esters : Compounds like are intermediates in Suzuki-Miyaura cross-couplings, suggesting synthetic versatility absent in the thiophene-containing target.

Physicochemical Properties

While exact data for the target compound is unavailable, inferences can be drawn from analogs:

Property Target Compound (Estimated) 4-[4-(3-Methylisoxazol-5-yl)-1H-pyrazol-3-yl]piperidine 4-{3-[3-(CF₃)phenyl]-1H-pyrazol-5-yl}piperidine Piperidine Boronic Ester
Molecular Weight (g/mol) ~275–300 273.3 311.3 277.17
LogP (Predicted) ~2.5–3.0 1.8 3.2 2.1
Solubility (Aqueous) Moderate Low (neutral form) Low (neutral form) Moderate (boron enhances)
pKa (Piperidine N) ~10–11 ~10.5 ~10.5 ~10.5

Key Observations :

  • Hydrochloride salts (e.g., ) improve solubility, suggesting that salt formation could optimize the target compound’s pharmacokinetics.

Pharmacological Activity

Piperidine-pyrazole derivatives are frequently explored as kinase inhibitors (e.g., ALK in ). Substituent effects include:

  • Thiophen-2-yl : May enhance binding to hydrophobic pockets in kinases via π-π interactions.
  • CF₃ Groups : Improve target affinity and residence time due to strong electron-withdrawing effects .

The target compound’s thiophene moiety could position it as a candidate for oncology or infectious disease targets, though empirical data is needed.

Stability and Reactivity

  • Oxidative Stability : Thiophene rings are prone to oxidation, which may limit the target compound’s shelf life compared to phenyl or CF₃-substituted analogs.
  • Hydrolytic Stability : Piperidine’s basic nitrogen may form salts (e.g., hydrochloride in ) to enhance stability in acidic conditions.
  • Boronic Esters : Derivatives like are moisture-sensitive, requiring anhydrous handling, unlike the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
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4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

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